molecular formula C33H50Cl2N2O6 B1684680 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

Cat. No.: B1684680
M. Wt: 641.7 g/mol
InChI Key: JKAQFPBRMVEHBD-CHBZAFCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-7174 (hydrochloride) is a homopiperazine derivative known for its dual inhibitory activity on GATA transcription factors and proteasomes. It has been studied for its potential anti-inflammatory and anti-cancer properties. The compound is particularly noted for its ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and induce apoptosis in various cell lines .

Mechanism of Action

Target of Action

K-7174 dihydrochloride is an orally active inhibitor of the proteasome and GATA . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. GATA is a family of transcription factors that regulate gene expression and cellular function in many tissue types .

Mode of Action

K-7174 dihydrochloride interacts with its targets in a unique way. It inhibits cell adhesion by regulating the binding activity to GATA motifs in the vascular cell adhesion molecule-1 (VCAM-1) gene promoter . It also targets the active pockets of β1, β2, and β5 subunits of the proteasome along hydrophobic grooves in the direction of the β7, β1, and β4 subunits .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the expression of VCAM-1, a protein that mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to vascular endothelium . It also rescues Epo production by Hep3B cells . Furthermore, it inhibits the binding activity of GATA , a transcription factor that plays an essential role in cell development and differentiation.

Result of Action

K-7174 dihydrochloride has several cellular effects. It inhibits cell adhesion , induces cell apoptosis , and shows antitumor activities . It has been found to inhibit the growth of multiple myeloma cells and induce their apoptosis .

Action Environment

The action of K-7174 dihydrochloride can be influenced by various environmental factors. For instance, inflammatory cytokines like IL-1β or TNF-α can affect its ability to inhibit cell adhesion . The compound has been shown to be effective in both in vitro and in vivo settings, suggesting that it is relatively stable and efficacious in different environments .

Safety and Hazards

K-7174 dihydrochloride causes serious eye irritation and may cause an allergic skin reaction . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing must not be allowed out of the workplace . If skin irritation or rash occurs or if eye irritation persists, medical advice should be sought .

Preparation Methods

The synthesis of K-7174 (hydrochloride) involves a straightforward four-step process. The key reactions include Wittig olefination and bis-alkylation of homopiperazine. The iodine-catalyzed isomerization of the Z-isomer to the E-isomer is a crucial step in the synthesis . The synthetic route can be summarized as follows:

    Wittig Olefination: This reaction forms the carbon-carbon double bonds.

    Bis-Alkylation: Homopiperazine undergoes bis-alkylation to form the core structure.

    Iodine-Catalyzed Isomerization: The Z-isomer is converted to the E-isomer.

    Final Purification: The compound is purified to obtain the desired product.

Chemical Reactions Analysis

K-7174 (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the homopiperazine core. Common reagents used in these reactions include iodine for isomerization and various oxidizing and reducing agents.

Scientific Research Applications

K-7174 (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

K-7174 (hydrochloride) is unique due to its dual inhibitory activity on GATA transcription factors and proteasomes. Similar compounds include:

Properties

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAQFPBRMVEHBD-CHBZAFCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 3
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 4
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 5
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride
Reactant of Route 6
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.